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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial peptide Aurelin, covering its gene sequence, detailed
protocols for its heterologous cloning and expression, and an analysis of its molecular function and signaling pathway.

Aurelin Gene and Peptide Characteristics

Aurelin is a cationic antimicrobial peptide (AMP) originally isolated from the mesoglea of the moon jellyfish, Aurelia aurita. It is a
40-residue peptide characterized by the presence of six cysteine residues that form three intramolecular disulfide bonds, a
feature that contributes to its stable structure.

Gene Sequence

The Aurelin peptide is synthesized as a precursor protein, an 84-residue preproaurelin. This precursor consists of a 22-amino
acid N-terminal signal peptide, a 22-amino acid pro-piece, and the final 40-amino acid mature peptide. The complete coding
sequence (CDS) for Aurelia aurita preproaurelin has been deposited in GenBank under the accession number DQ837210.

« Preproaurelin Amino Acid Sequence (84 aa):
MGCFKVLVLFAAILCMSLLVCAEDEVNLQAQIEEGPMEAIRSRRAACSDRAHGHICESFKSFCKDSGRNGVKLRANCKKTCGLC

« Mature Aurelin Peptide Sequence (40 aa): AACSDRAHGHICESFKSFCKDSGRNGVKLRANCKKTCGLC

Structural and Functional Classification

Aurelin belongs to the ShKT domain superfamily, which includes well-known potassium (K+) channel-blocking toxins from sea
anemones like ShK and BgK. Structurally, it forms a compact globule containing one 3(10)-helix and two a-helical regions,
cross-linked by three disulfide bonds. Despite this structural homology, Aurelin's surface does not possess the critical
"functional dyad" of amino acids (typically Lys22 and Tyr23) required for high-affinity binding and specific blockade of K+
channels. This suggests its primary mechanism of action differs from that of classic ShK toxins.

Quantitative Data: Antimicrobial Activity

Aurelin exhibits modest antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy is
guantified by the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible
growth of a microorganism.
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) ) ) Minimal Inhibitory
Bacterial Species Gram Stain . Reference
Concentration (MIC)

Listeria monocytogenes Positive 22.64 pg/mL
Bacillus megaterium Positive 10 uM
Micrococcus luteus Positive 40 pM
Escherichia coli Negative 7.66 pg/mL

Experimental Protocols: Gene Cloning and Expression

The heterologous expression of Aurelin has been successfully achieved in Escherichia coli, enabling the production of
recombinant peptide for structural and functional studies. The following protocols provide a detailed methodology for the cloning

and expression of the mature Aurelin peptide.

Workflow for Aurelin Gene Cloning and Expression

The overall workflow involves the synthesis of the gene, cloning into an expression vector, transformation into a host, and
subsequent purification of the expressed peptide.

Gene Preparation
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Caption: General workflow for cloning and expressing the Aurelin gene.

Protocol 1: Gene Synthesis and Vector Preparation

« Gene Design: Design a DNA sequence encoding the 40-amino acid mature Aurelin peptide. For expression in E. coli, codon-
optimize the sequence. To facilitate purification and prevent degradation, the gene is typically fused to a carrier protein, such
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as Thioredoxin (Trx), often included in vectors like pET-32a. Incorporate a protease cleavage site (e.g., for TEV protease)
between the fusion tag and the Aurelin sequence. Add restriction sites to both ends of the construct (e.g., BamHI and Xhol)
that are compatible with the multiple cloning site (MCS) of the expression vector.

Gene Synthesis: Synthesize the designed gene construct commercially.

Vector Preparation: Digest the pET-32a(+) expression vector (or a similar vector) with the selected restriction enzymes (e.g.,
BamHI and Xhol) according to the manufacturer's protocol. Purify the linearized vector by gel electrophoresis to remove the
uncut plasmid and the excised stuffer fragment.

Protocol 2: Ligation and Transformation

Ligation: Perform a ligation reaction to insert the synthesized Aurelin gene construct into the linearized pET-32a(+) vector.
Use T4 DNA Ligase and a molar ratio of insert-to-vector of approximately 3:1. Incubate the reaction as recommended by the
ligase manufacturer (e.g., 1 hour at room temperature or overnight at 16°C).

Transformation: Transform chemically competent E. coli cells (e.g., DH5a for initial cloning or BL21(DES3) for expression) with
the ligation product. Use a standard heat-shock protocol (e.g., 30 minutes on ice, 45 seconds at 42°C, 2 minutes on ice).

Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection (e.g., ampicillin for
pET vectors) and incubate overnight at 37°C.

Protocol 3: Recombinant Protein Expression and Purification

L]

Screening: Select several colonies and verify the presence of the correct insert via colony PCR and Sanger sequencing.

Expression Culture: Inoculate a verified colony into a starter culture of LB medium with the selection antibiotic. Grow overnight
at 37°C. Use the starter culture to inoculate a larger volume of expression medium. Grow the culture at 37°C with shaking
until the optical density at 600 nm (OD600) reaches 0.6-0.8.

Induction: Induce protein expression by adding Isopropyl! 3-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2
mM. Continue to grow the culture under modified conditions (e.g., 20°C for 16-20 hours) to promote proper protein folding.

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells using sonication or
a French press.

Purification:

o IMAC: Since the fusion protein (e.g., Trx-His-Aurelin) contains a polyhistidine tag, purify the fusion protein from the soluble
fraction of the cell lysate using Immobilized Metal Affinity Chromatography (IMAC).

o Cleavage: Cleave the fusion tag from Aurelin using a specific protease (e.g., TEV protease).

o RP-HPLC: Purify the released Aurelin peptide to homogeneity using Reverse-Phase High-Performance Liquid
Chromatography (RP-HPLC).

Verification: Confirm the mass of the purified peptide using MALDI-TOF mass spectrometry.

Signaling Pathway and Mechanism of Action
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While Aurelin is structurally related to ShK toxins, its primary mechanism of action is not potent potassium channel blockade.
Instead, its antimicrobial properties are attributed to its ability to interact with and disrupt microbial cell membranes.

The proposed mechanism involves the following steps:

« Electrostatic Attraction: As a cationic peptide, Aurelin is electrostatically attracted to the negatively charged components of
bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive
bacteria.

« Membrane Interaction: Aurelin interacts with and binds to the anionic phospholipids (e.g., phosphatidylglycerol) that are
abundant in bacterial membranes. It shows moderate affinity for these negatively charged vesicles but does not interact with
zwitterionic vesicles (e.g., phosphatidylcholine) that are characteristic of mammalian cell membranes, which may explain its
selectivity.

« Membrane Disruption: Upon binding, Aurelin disrupts the

« To cite this document: BenchChem. [Aurelin: A Technical Guide to Gene Sequence, Cloning, and Molecular Function].
BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1578159#aurelin-gene-sequence-
and-cloning]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or
therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied,
regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact
our Ph.D. Support Team for a compatibility check]
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